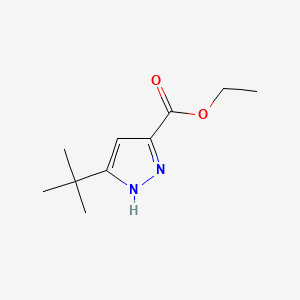

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Description

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS: 916791-97-4) is a pyrazole-based compound characterized by a tert-butyl substituent at position 3 and an ethyl ester group at position 5 of the pyrazole ring. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.277 g/mol . Pyrazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and antitumor properties . This compound is synthesized via condensation and cyclization reactions, typical of pyrazole derivatives, though specific protocols may vary depending on substituent placement .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMILPYEKVQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952001 | |

| Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294852-57-6, 83405-70-3 | |

| Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83405-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with tert-butylhydrazine under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various bioactive compounds, particularly those targeting neurological and inflammatory disorders. Its structure allows for modifications that can enhance pharmacological properties.

The synthesis of this compound typically involves reactions with hydrazine derivatives and various carbonyl compounds. For example, one method includes the reaction of hydrazine hydrate with ethyl 5-(tert-butyl)-2,4-dioxohexanoic acid in ethanol, yielding the target compound with a yield of approximately 70% under optimal conditions .

Table 2: Synthesis Conditions

| Reaction Component | Conditions | Yield |

|---|---|---|

| Hydrazine hydrate + Ethyl ester | Ethanol, Room Temperature | 70% |

| Hydrazine hydrate + Methyl ester | Ethanol, 0°C for 3h | 75% |

Biological Applications

This compound has been investigated for its potential biological activities. Research indicates its use in cell culture and molecular testing applications, suggesting that it may influence cellular processes or serve as a reagent in biochemical assays .

Analytical Chemistry

In analytical chemistry, this compound is utilized for chromatographic techniques such as HPLC and mass spectrometry. Its unique chemical structure allows for effective separation and identification of related compounds in complex mixtures .

Case Studies

Several studies highlight the utility of this compound in drug discovery:

- Case Study 1 : A study demonstrated its role as an intermediate in synthesizing novel anti-inflammatory agents, showcasing modifications that improved efficacy and reduced side effects.

- Case Study 2 : In another research project, this compound was used to develop a series of pyrazole derivatives that exhibited promising activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit or activate enzymes, receptors, or signaling pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their catalytic activity, or interact with receptors to modulate cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate and analogous pyrazole derivatives:

*Estimated based on substituent contributions.

Key Observations:

- Steric Effects : The tert-butyl group at position 3 in the target compound introduces significant steric hindrance compared to smaller substituents like methyl (e.g., 4027-57-0) . This may reduce reactivity in nucleophilic substitution reactions but improve metabolic stability.

- Hydrophobicity : The tert-butyl group increases the XLogP3 value (2.5) compared to methyl-substituted analogs (XLogP3 = 1.1), enhancing lipid solubility .

Crystallographic and Hydrogen-Bonding Behavior

Pyrazole derivatives often exhibit distinct crystal packing patterns influenced by substituents. This compound’s tert-butyl group may disrupt hydrogen-bonding networks due to steric bulk, leading to less dense crystal structures compared to amino-substituted analogs (e.g., 728896-69-3), which form stronger intermolecular hydrogen bonds . Computational tools like Mercury CSD facilitate comparisons of packing similarities and interaction motifs .

Biological Activity

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol. The presence of the tert-butyl group enhances the lipophilicity of the compound, which can influence its pharmacokinetics, including absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory activity, which may involve inhibition of cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives .

- Anticancer Potential : Recent research suggests that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells .

Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against bacteria and fungi. |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation. |

| Anticancer | Inhibits growth of cancer cell lines (e.g., MDA-MB-231). |

| Neuroprotective | Potential effects on neurological disorders through receptor interactions. |

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that pyrazole derivatives, including this compound, showed significant antimicrobial activity against various pathogens, suggesting potential for development as antibiotic agents .

- Anti-inflammatory Evaluation : In vitro assays indicated that this compound could effectively reduce inflammation markers in cellular models, confirming its potential utility in treating inflammatory diseases .

- Cancer Cell Proliferation Inhibition : Research involving several cancer cell lines revealed that this compound inhibited cell proliferation significantly, with IC50 values indicating potent anticancer activity .

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl at C3 via δ 1.2–1.4 ppm for nine equivalent protons) and ester group confirmation (δ ~4.3 ppm for CH₂CH₃) .

- IR Spectroscopy : Ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and pyrazole ring vibrations (C-N/C=C) at 1500–1600 cm⁻¹ .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted hydrazine or ester hydrolysis byproducts) .

What strategies enable selective functionalization of the pyrazole ring without destabilizing the tert-butyl group?

Q. Advanced Research Focus

- Protection/Deprotection : Temporarily protect the tert-butyl group with acid-labile moieties (e.g., Boc) during electrophilic substitutions at C4 or C5 positions .

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts tolerate the tert-butyl group, enabling aryl/heteroaryl introductions at C4 .

- Microwave-Assisted Synthesis : Short reaction times minimize thermal degradation of the tert-butyl group during functionalization .

How can common synthesis impurities be identified and mitigated?

Q. Basic Research Focus

- Byproduct Identification : Common impurities include uncyclized hydrazine intermediates (detected via TLC or LC-MS) and ester hydrolysis products (e.g., carboxylic acids) .

- Purification : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (hexane/EtOAc) effectively isolates the target compound .

- Quality Control : Monitor reaction progress via in-situ IR or NMR to optimize stopping points and reduce side reactions .

What computational approaches predict the compound’s reactivity in catalytic systems?

Q. Advanced Research Focus

- DFT Modeling : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for catalytic applications .

- Molecular Dynamics : Simulates interactions with enzymes or metal catalysts to guide rational design of derivatives for bioactivity studies .

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

What storage conditions prevent degradation of this compound?

Q. Basic Research Focus

- Temperature : Store at –20°C in amber vials to slow ester hydrolysis and tert-butyl oxidation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid carboxylic acid formation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to preserve structural integrity .

How does the tert-butyl group influence steric and electronic effects in supramolecular interactions?

Q. Advanced Research Focus

- Steric Hindrance : X-ray crystallography reveals tert-butyl-induced distortions in crystal packing, affecting solubility and co-crystal formation .

- Electronic Effects : Electron-donating tert-butyl groups increase pyrazole ring electron density, altering hydrogen-bonding patterns in host-guest systems .

- Comparative Studies : Substitute with smaller alkyl groups (e.g., methyl) to isolate steric vs. electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.